9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene
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Overview
Description
9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene: is a chemical compound with the molecular formula C26H32I2O6 and a molecular weight of 694.338 g/mol . This compound is characterized by the presence of two iodoethoxy groups attached to an anthracene core, making it a unique derivative of anthracene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene typically involves the reaction of 9,10-dihydroxyanthracene with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodo groups in 9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form hydroanthracene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 9,10-Bis[2-(2-hydroxyethoxy)ethoxy]anthracene or similar derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroanthracene derivatives.
Scientific Research Applications
Chemistry:
Photoluminescent Materials: Due to its anthracene core, 9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene exhibits strong fluorescence, making it useful in the development of photoluminescent materials.
Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine:
Fluorescent Probes: Its fluorescence properties can be exploited in biological imaging and as a fluorescent probe in various biochemical assays.
Industry:
Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene is primarily based on its ability to interact with light and emit fluorescence. The anthracene core absorbs light energy, which excites the electrons to a higher energy state. Upon returning to the ground state, the compound emits light, resulting in fluorescence . This property is utilized in various applications, including imaging and electronic devices.
Comparison with Similar Compounds
- 9,10-Bis[2-(2-methoxyethoxy)ethoxy]anthracene
- 9,10-Bis[2-(2-ethoxyethoxy)ethoxy]anthracene
- 9,10-Bis[2-(2-chloroethoxy)ethoxy]anthracene
Uniqueness:
- Iodo Substitution: The presence of iodo groups in 9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene makes it unique compared to its analogs with different substituents. The iodo groups can participate in specific chemical reactions, such as nucleophilic substitution, which may not be as feasible with other substituents.
- Fluorescence Efficiency: The compound’s fluorescence efficiency may vary compared to its analogs, making it more suitable for certain applications in photoluminescent materials and biological imaging.
Properties
CAS No. |
89317-98-6 |
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Molecular Formula |
C22H24I2O4 |
Molecular Weight |
606.2 g/mol |
IUPAC Name |
9,10-bis[2-(2-iodoethoxy)ethoxy]anthracene |
InChI |
InChI=1S/C22H24I2O4/c23-9-11-25-13-15-27-21-17-5-1-2-6-18(17)22(28-16-14-26-12-10-24)20-8-4-3-7-19(20)21/h1-8H,9-16H2 |
InChI Key |
ZHWYTDHYXDLBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCOCCI)OCCOCCI |
Origin of Product |
United States |
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